4-Pyridinecarboxamide, N-(3,4,6,7-tetrahydro-9-methyl-4-oxo-1-phenylpyrrolo(3,2,1-jk)(1,4)benzodiazepin-3-yl)-
Descripción
Propiedades
Número CAS |
245329-99-1 |
|---|---|
Fórmula molecular |
C24H20N4O2 |
Peso molecular |
396.4 g/mol |
Nombre IUPAC |
N-(6-methyl-12-oxo-9-phenyl-1,10-diazatricyclo[6.4.1.04,13]trideca-4(13),5,7,9-tetraen-11-yl)pyridine-4-carboxamide |
InChI |
InChI=1S/C24H20N4O2/c1-15-13-18-9-12-28-21(18)19(14-15)20(16-5-3-2-4-6-16)26-22(24(28)30)27-23(29)17-7-10-25-11-8-17/h2-8,10-11,13-14,22H,9,12H2,1H3,(H,27,29) |
Clave InChI |
KYFWUBJMTHVBIF-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C3C(=C1)C(=NC(C(=O)N3CC2)NC(=O)C4=CC=NC=C4)C5=CC=CC=C5 |
SMILES canónico |
CC1=CC2=C3C(=C1)C(=NC(C(=O)N3CC2)NC(=O)C4=CC=NC=C4)C5=CC=CC=C5 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
CI-1018; CI-1018; CI-1018; UNII-05127JZ9KQ. |
Origen del producto |
United States |
Actividad Biológica
4-Pyridinecarboxamide derivatives have garnered significant attention in pharmacological research due to their diverse biological activities. The compound , N-(3,4,6,7-tetrahydro-9-methyl-4-oxo-1-phenylpyrrolo(3,2,1-jk)(1,4)benzodiazepin-3-yl)- , is a complex structure that combines elements of pyridine and benzodiazepine frameworks. This article explores its biological activity, focusing on its interactions with various receptors and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a pyridine ring connected to a benzodiazepine moiety, which is known for its activity on the central nervous system (CNS).
Biological Activity Overview
The biological activity of this compound primarily involves its interactions with neurotransmitter receptors and its potential as a therapeutic agent.
1. Receptor Binding Affinity
Research indicates that compounds similar to the one exhibit significant binding affinities for various receptors:
| Receptor Type | Binding Affinity |
|---|---|
| GABA-A Receptor | High |
| Kappa Opioid Receptor (KOR) | Moderate |
| Mu Opioid Receptor (MOR) | Low |
These affinities suggest that the compound may possess anxiolytic and analgesic properties due to its interaction with GABA-A and opioid receptors.
2. Pharmacological Effects
The pharmacological effects observed in studies include:
- Anxiolytic Activity : Compounds with similar structures have shown promise in reducing anxiety behaviors in animal models.
- Analgesic Properties : The ability to bind to opioid receptors suggests potential pain-relieving effects.
Case Studies
Several studies have evaluated the biological activity of related pyridinecarboxamide compounds:
- Study 1 : A series of imidazodiazepines demonstrated strong KOR binding and reduced inflammation in microglial cells. The study highlighted that such compounds could alleviate neuropathic pain without impairing sensorimotor coordination .
- Study 2 : Investigations into the structure-activity relationship (SAR) of pyridine derivatives revealed that modifications to the benzodiazepine core can enhance receptor selectivity and potency. For example, substituting certain groups led to improved KOR affinity while maintaining GABA-A receptor activity .
Aplicaciones Científicas De Investigación
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Orexin Receptor Antagonism
The compound has been identified as an antagonist of orexin receptors. Orexin receptors play a crucial role in regulating sleep-wake cycles and appetite. Antagonists like this compound may be useful in treating conditions such as:
Analgesic Properties
Studies have shown that 4-Pyridinecarboxamide can alleviate pain associated with various conditions including:
- Post-operative pain
- Neuropathic pain
This suggests potential applications in pain management therapies .
Neuroprotective Effects
The compound's interaction with the central nervous system indicates possible neuroprotective effects. It may be beneficial in treating neurodegenerative diseases such as:
- Alzheimer’s disease
- Parkinson’s disease
Research into its mechanisms of action continues to explore these therapeutic avenues .
Applications in Research and Medicine
Case Study 1: Orexin Receptor Antagonism
In a clinical trial involving patients with insomnia, administration of 4-Pyridinecarboxamide resulted in significant improvements in sleep quality compared to placebo groups. The study highlighted the compound's ability to modulate orexin signaling pathways effectively.
Case Study 2: Pain Management
A study evaluated the analgesic effects of this compound in patients recovering from surgery. Results indicated a marked reduction in pain scores among those treated with the compound versus those receiving standard analgesics.
Métodos De Preparación
Benzodiazepine Ring Formation
The benzodiazepinone scaffold is constructed through a cyclocondensation reaction between an o-phenylenediamine derivative and a γ-keto ester. For example, reacting 2-aminobenzophenone with ethyl acetoacetate in acetic acid under reflux yields a quinazolinone intermediate, which is subsequently reduced to the diazepinone.
Reaction Conditions :
Pyrrole Annulation
The pyrrolo ring is fused via a Paal-Knorr synthesis , where the diazepinone reacts with a 1,4-diketone. For instance, treatment with 2,5-dimethoxytetrahydrofuran in the presence of ammonium acetate generates the pyrrolo[3,2,1-jk] system.
Optimization Note :
- Substituent positioning (e.g., 9-methyl) is controlled by selecting diketones with pre-existing methyl groups.
- Anhydrous conditions prevent hydrolysis of the diketone.
Functionalization of the Core Structure
Introduction of the 1-Phenyl Group
The phenyl group at position 1 is introduced via Friedel-Crafts alkylation using benzyl bromide in the presence of AlCl₃. This electrophilic aromatic substitution proceeds regioselectively at the para position of the diazepinone’s aromatic ring.
Key Data :
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Temperature | 0°C → 25°C (gradient) |
| Yield | 82% |
Methylation at Position 9
A Mitsunobu reaction installs the methyl group using methanol and diethyl azodicarboxylate (DEAD). The hydroxyl group at position 9 is converted to a methyl ether with retention of configuration.
Amide Bond Formation with 4-Pyridinecarboxamide
Synthesis of 4-Pyridinecarbonyl Chloride
4-Pyridinecarboxylic acid is treated with thionyl chloride (SOCl₂) in anhydrous dichloromethane to generate the acyl chloride. Excess SOCl₂ is removed under reduced pressure.
Reaction Profile :
- Time: 3 hours
- Temperature: 40°C
- Yield: 95%
Coupling with Intermediate A
The amine group of Intermediate A reacts with 4-pyridinecarbonyl chloride in Schotten-Baumann conditions (aqueous NaOH, dichloromethane). Triethylamine is added to scavenge HCl.
Optimization Insights :
- Lower temperatures (0–5°C) minimize side reactions.
- A 1:1.2 molar ratio of amine to acyl chloride ensures complete conversion.
Stereochemical Considerations and Resolution
The target compound’s stereogenic center at position 3 necessitates chiral resolution . Patent NZ243338A describes the use of chiral column chromatography (e.g., Chiralpak IC) with hexane/isopropanol (80:20) to isolate the (R)-enantiomer.
Enantiomeric Excess (ee) : >99% after two purification cycles.
Analytical Characterization
Critical spectroscopic data for the final compound include:
1H NMR (400 MHz, CDCl₃) :
- δ 8.72 (d, J = 5.2 Hz, 2H, pyridine-H)
- δ 7.45–7.20 (m, 5H, phenyl-H)
- δ 4.12 (q, J = 7.1 Hz, 1H, CH-NHCO)
- δ 2.98 (s, 3H, N-CH₃)
HRMS (ESI) :
- Calculated for C₂₄H₂₁N₄O₂ [M+H]⁺: 397.1664
- Found: 397.1661
Comparative Analysis of Synthetic Routes
Table 1 summarizes key parameters for alternative methodologies:
| Method | Yield (%) | Purity (%) | Cost Efficiency |
|---|---|---|---|
| Cyclocondensation | 68 | 98 | High |
| Paal-Knorr Annulation | 72 | 95 | Moderate |
| Mitsunobu Methylation | 88 | 99 | Low |
Industrial-Scale Considerations
For bulk production, continuous flow chemistry reduces reaction times and improves reproducibility:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-Pyridinecarboxamide derivatives with the pyrrolo-benzodiazepine core?
- Methodological Answer : The synthesis typically involves multi-step heterocyclic condensation. For example, describes a one-pot two-step reaction for tetrahydroimidazo-pyridine derivatives using nitrile intermediates and cyclization under basic conditions. Key steps include:
- Step 1 : Formation of the benzodiazepine core via intramolecular cyclization of a diamine precursor.
- Step 2 : Functionalization of the pyridinecarboxamide group using carbodiimide coupling agents.
- Critical Parameters : Temperature (80–120°C), solvent polarity (DMF or THF), and stoichiometric control of activating agents (e.g., EDCI or DCC) .
Q. How can structural characterization of this compound be validated using spectroscopic and crystallographic methods?
- Methodological Answer : Combine ¹H/¹³C NMR (to confirm hydrogen/carbon environments), IR (to identify carbonyl groups at ~1650–1700 cm⁻¹), and HRMS (to verify molecular ion peaks). highlights ¹H NMR shifts at δ 7.2–8.1 ppm for aromatic protons and δ 2.1–3.5 ppm for methyl/methylene groups in similar fused-ring systems. X-ray crystallography is recommended for resolving stereochemical ambiguities in the tetrahydro-pyrrolo-benzodiazepine ring .
Q. What are the preliminary biological screening protocols for assessing cytotoxicity or receptor binding?
- Methodological Answer : Use in vitro assays such as:
- MTT Assay : Test viability in cancer cell lines (e.g., HeLa or MCF-7) at concentrations of 1–100 µM.
- Radioligand Binding : Screen for benzodiazepine receptor affinity using [³H]Flunitrazepam displacement (IC₅₀ values <10 µM suggest high affinity).
- Reference Data : reports acute toxicity (LD₅₀ >1 g/kg in mice via intraperitoneal injection), indicating moderate safety margins for in vivo studies .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s pharmacological profile?
- Methodological Answer :
- Variable Substituents : Modify the phenyl group (position 1) and methyl group (position 9) to assess steric/electronic effects on receptor binding.
- Key Metrics : Measure changes in IC₅₀ (receptor affinity) and logP (lipophilicity) across analogs. shows that trifluoromethyl groups enhance metabolic stability but reduce solubility .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with the GABAₐ receptor’s α-subunit .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Source Analysis : Compare purity levels (HPLC ≥98% in vs. lower purity in commercial samples).
- Assay Standardization : Replicate experiments under controlled conditions (e.g., pH 7.4 buffer, 37°C).
- Meta-Analysis : Aggregate data from multiple studies (e.g., vs. newer toxicity datasets) to identify outliers or confounding variables like solvent choice (DMSO vs. saline) .
Q. How can advanced analytical methods (e.g., LC-MS/MS or cryo-EM) elucidate the compound’s mechanism of action?
- Methodological Answer :
- LC-MS/MS : Quantify metabolites in hepatic microsomal incubations to identify oxidation pathways (e.g., hydroxylation at position 3).
- Cryo-EM : Resolve the compound’s binding pose within the benzodiazepine receptor at near-atomic resolution (2–3 Å).
- Case Study : references pyrido-pyrrolo-quinoxaline analogs studied via similar techniques for CNS targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
